1-Bromodecane-d5

Catalog No.
S12880864
CAS No.
M.F
C10H21Br
M. Wt
226.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromodecane-d5

Product Name

1-Bromodecane-d5

IUPAC Name

10-bromo-1,1,1,2,2-pentadeuteriodecane

Molecular Formula

C10H21Br

Molecular Weight

226.21 g/mol

InChI

InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i1D3,2D2

InChI Key

MYMSJFSOOQERIO-ZBJDZAJPSA-N

Canonical SMILES

CCCCCCCCCCBr

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCBr

1-Bromodecane-d5 is a deuterated form of 1-Bromodecane, which is an alkyl halide with the chemical formula C10H21Br. The "d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is significant for various analytical applications, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry, where it aids in distinguishing between isotopes and enhancing signal clarity.

1-Bromodecane itself is a colorless to light yellow liquid with a boiling point of approximately 238 °C and a density of 1.066 g/mL at 25 °C. It is slightly soluble in water but readily dissolves in organic solvents like chloroform and ethyl acetate .

Typical of alkyl halides:

  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles, leading to the formation of alcohols, ethers, or amines.
  • Alkylation Reactions: It has been used in alkylation reactions, such as the alkylation of pentaerythritol, introducing lipophilic groups into the molecule .
  • Formation of Ionic Liquids: Reacting 1-Bromodecane-d5 with 1,2-dimethylimidazole yields ionic liquids like 1-decyl-2,3-dimethylimidazolium bromide, which have applications in green chemistry and catalysis .

The synthesis of 1-Bromodecane-d5 typically involves:

  • Bromination of Decane: The most common method involves the bromination of decane using bromine or phosphorus tribromide in the presence of deuterated solvents or reagents to ensure incorporation of deuterium.
  • Deuterated Reagents: Utilizing deuterated hydrogen sources during synthesis can enhance the yield of deuterated products .

1-Bromodecane-d5 finds applications primarily in research and analytical chemistry:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as an internal standard due to its distinct spectral characteristics.
  • Mass Spectrometry: The presence of deuterium aids in improving mass resolution and quantification accuracy.
  • Organic Synthesis: It is utilized as a building block in synthesizing various organic compounds and materials .

Interaction studies involving 1-Bromodecane-d5 often focus on its behavior in various chemical environments:

  • Solvent Effects: Research indicates that the solvent polarity can significantly influence reaction pathways involving 1-Bromodecane-d5.
  • Reactivity with Nucleophiles: Studies examining its reactivity with different nucleophiles provide insights into its potential applications in synthetic organic chemistry .

Several compounds share structural similarities with 1-Bromodecane-d5. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-BromodecaneC10H21BrNon-deuterated form; widely used in organic synthesis.
Decyl BromideC10H21BrAnother non-deuterated variant; similar applications.
1-ChlorodecaneC10H21ClChlorine instead of bromine; different reactivity patterns.
2-BromodecaneC10H21BrBromine at the second carbon; different chemical properties.
1-BromohexadecaneC16H33BrLonger carbon chain; used in similar applications but with different properties.

Uniqueness

The uniqueness of 1-Bromodecane-d5 lies primarily in its isotopic labeling, which enhances its utility in analytical techniques compared to its non-deuterated counterparts. This feature allows for more precise measurements and insights into reaction mechanisms.

XLogP3

6

Exact Mass

225.11405 g/mol

Monoisotopic Mass

225.11405 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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